

# Application Note: High-Resolution Mass Spectrometry for the Analysis of Triazophos-D5

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Compound of Interest		
Compound Name:	Triazophos-D5	
Cat. No.:	B13436747	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers exceptional selectivity and sensitivity for the unambiguous identification and quantification of pesticide residues.[1] The use of a stable isotope-labeled internal standard, such as **Triazophos-D5**, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and analysis of **Triazophos-D5** in a representative food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-HRMS analysis.

# Experimental Protocols Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2] This protocol is a modification of the original method,



optimized for the extraction of organophosphorus pesticides.[3]

### Materials:

- Homogenized sample matrix (e.g., fruit or vegetable)
- Triazophos-D5 standard solution
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium chloride (NaCl)
- · Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Centrifuge
- Vortex mixer

#### Procedure:

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Spike the sample with an appropriate volume of Triazophos-D5 standard solution to achieve the desired internal standard concentration.
- · Add 10 mL of acetonitrile to the tube.
- Cap the tube and vortex vigorously for 1 minute.
- Add 4 g of anhydrous MgSO<sub>4</sub> and 1 g of NaCl to the tube.



- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO<sub>4</sub>, 300 mg of PSA, and 300 mg of C18. This step is for dispersive solidphase extraction (dSPE) cleanup.
- Vortex the dSPE tube for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the cleaned extract into an autosampler vial.
- The sample is now ready for LC-HRMS analysis.

## **LC-HRMS Analysis**

Instrumentation:

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4][5]

LC Conditions:



Parameter	Value		
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)		
Mobile Phase A	Water with 5 mM ammonium formate and 0.1% formic acid		
Mobile Phase B	Methanol with 5 mM ammonium formate and 0.1% formic acid		
Gradient	5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions		
Flow Rate	0.3 mL/min		
Column Temperature	40 °C		
Injection Volume	5 μL		

### **HRMS Conditions:**

Parameter	Value
Ionization Mode	Heated Electrospray Ionization (HESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	320 °C
Sheath Gas Flow	40 units
Auxiliary Gas Flow	10 units
Full Scan Resolution	70,000
Scan Range	m/z 100-500
dd-MS2 Resolution	17,500
Collision Energy	Stepped HCD (20, 30, 40 eV)

## Data Acquisition and Processing:



Data should be acquired in full scan mode to obtain high-resolution accurate mass data for the precursor ion. A data-dependent MS2 (dd-MS2) scan should be triggered for the [M+H]+ ion of **Triazophos-D5** to confirm its identity through fragmentation analysis. The accurate mass of the Triazophos precursor ion is m/z 314.0725. Given that **Triazophos-D5** contains five deuterium atoms, its expected [M+H]+ would be approximately m/z 319.1039. A major product ion for Triazophos is m/z 162.0658; a corresponding fragment for **Triazophos-D5** should be monitored.

# Data Presentation Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of **Triazophos-D5**. These values are representative and may vary depending on the specific instrument and matrix used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	Limit of Quantific ation (LOQ) (µg/kg)	Recovery (%)	RSD (%)
Triazophos -D5	319.1039	162.0658	6.8	N/A	N/A	N/A
Triazophos	314.0725	162.0658	6.8	1	95	<10

# Mandatory Visualizations Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of **Triazophos-D5** using high-resolution mass spectrometry.



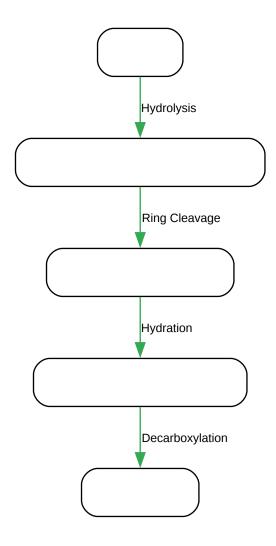


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Caption: Analytical workflow for **Triazophos-D5** analysis.

## **Proposed Metabolic Pathway of Triazophos**

Understanding the metabolism of Triazophos is crucial for identifying potential transformation products in biological and environmental samples. The following diagram illustrates a proposed degradation pathway.





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Caption: Proposed metabolic pathway of Triazophos.

## Conclusion

This application note details a robust and reliable method for the determination of **Triazophos-D5** using a modified QuEChERS extraction and LC-HRMS. The high resolution and mass accuracy of the HRMS instrument provide excellent selectivity and sensitivity, allowing for confident identification and accurate quantification at low levels. The use of an isotopically labeled internal standard, **Triazophos-D5**, ensures data of the highest quality, meeting the stringent requirements for pesticide residue analysis in various matrices.

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